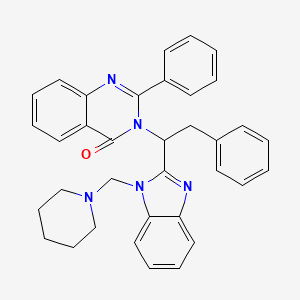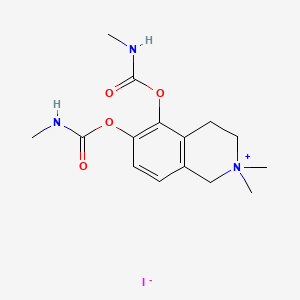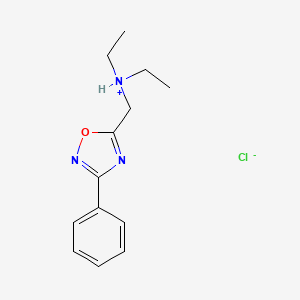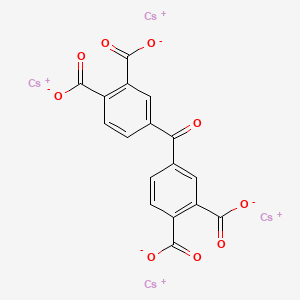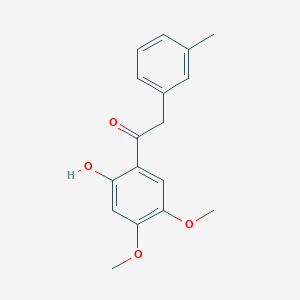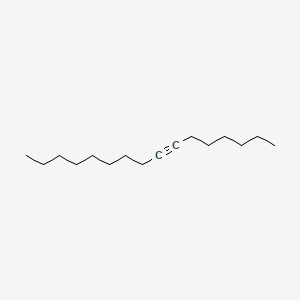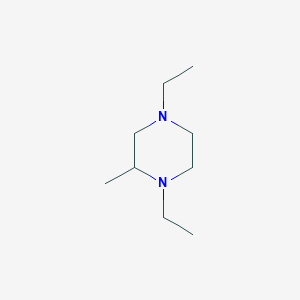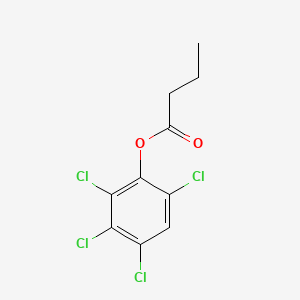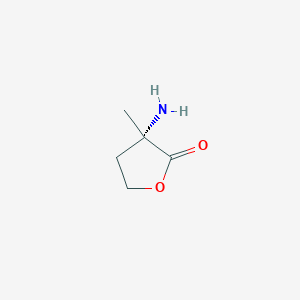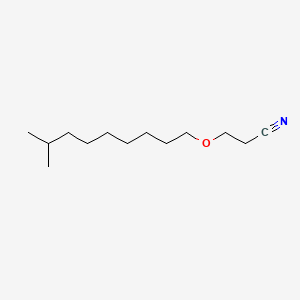
Propanenitrile, 3-(isodecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-(isodecyloxy)-: is an organic compound with the molecular formula C13H25NO It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further substituted with an isodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile derivatives can be synthesized by heating halogenoalkanes with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a cyano group.
From Amides: Dehydration of amides using phosphorus(V) oxide (P4O10) can yield nitriles. The reaction involves heating a solid mixture of the amide and the dehydrating agent, followed by distillation to collect the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of nitriles often involves the hydrogenation of acrylonitrile or the ammoxidation of alcohols like propanol. These methods are efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids or amides.
Reduction: Reduction of nitriles using reagents like lithium aluminum hydride (LiAlH4) can yield primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Potassium cyanide (KCN) in ethanol for nucleophilic substitution.
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanenitrile derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. They serve as building blocks for more complex molecules .
Biology and Medicine: In medicinal chemistry, nitriles are explored for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological targets makes them valuable in drug discovery .
Industry: Nitriles are used in the production of polymers, resins, and other industrial chemicals. Their stability and reactivity make them suitable for various industrial applications .
Mechanism of Action
The mechanism by which propanenitrile, 3-(isodecyloxy)- exerts its effects involves interactions with molecular targets through its cyano group. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with the formula CH3CH2CN.
Acetonitrile: A widely used solvent in organic synthesis and chromatography.
Butyronitrile: Another aliphatic nitrile used in organic synthesis.
Uniqueness: Propanenitrile, 3-(isodecyloxy)- is unique due to its isodecyloxy substitution, which imparts distinct physicochemical properties. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
CAS No. |
64354-92-3 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
3-(8-methylnonoxy)propanenitrile |
InChI |
InChI=1S/C13H25NO/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14/h13H,3-9,11-12H2,1-2H3 |
InChI Key |
XDCQMQXLBGPTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


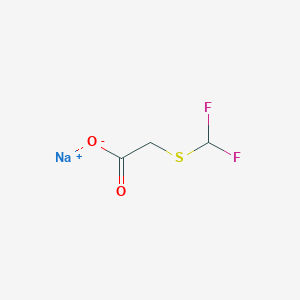
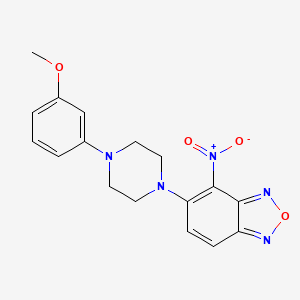
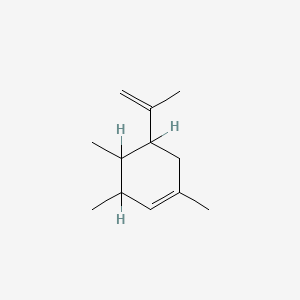
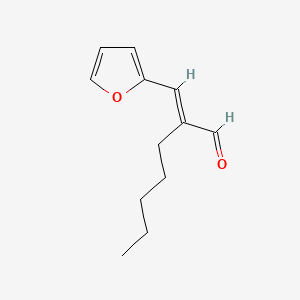
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
